

# physical and chemical properties of N-Iodosaccharin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Iodosaccharin*

Cat. No.: *B107423*

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## N-Iodosaccharin: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: **N-Iodosaccharin** (NISac) is a versatile and highly efficient electrophilic iodinating agent used in organic synthesis. As a derivative of saccharin, it belongs to the class of N-haloamides, which are known for their ability to halogenate substrates under neutral conditions. [1] Compared to the more common N-iodosuccinimide (NIS), **N-Iodosaccharin** often exhibits significantly higher reactivity, allowing for faster and more efficient iodination of a variety of organic molecules, including activated aromatics and alkenes. [1] Its stability, solubility in common organic solvents, and the mild conditions under which it reacts make it a valuable tool in the synthesis of iodinated intermediates crucial for the pharmaceutical and agrochemical industries. [1][2][3] This guide provides an in-depth overview of the core physical and chemical properties of **N-Iodosaccharin**, detailed experimental protocols, and visualizations of key chemical processes.

## Physical and Chemical Properties

**N-Iodosaccharin** is a stable, pale yellow crystalline solid that can typically be stored at room temperature, although storage in a dark freezer is recommended for long-term stability. [1][2] It is notable for crystallizing as a monohydrate, a composition which can be confirmed by iodometric titration, thermogravimetric analysis, and elemental analysis. [1]

## Quantitative Data Summary

The key physical and chemical properties of **N-Iodosaccharin** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	86340-94-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> INO <sub>3</sub> S	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	309.08 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Pale yellow small crystals (as monohydrate)	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	206-208 °C (with decomposition)	<a href="#">[1]</a> <a href="#">[2]</a>
pKa	1.30	<a href="#">[2]</a>
Solubility	Soluble in common organic solvents like acetone and acetonitrile; Insoluble in water.	<a href="#">[1]</a> <a href="#">[2]</a>
Stability	Stable compound which can be stored at room temperature.	<a href="#">[1]</a>

## Spectroscopic Data

The structural identity of **N-Iodosaccharin** is confirmed through various spectroscopic techniques. The data provides characteristic signals corresponding to its unique molecular framework.

Spectroscopy	Data	Source(s)
<sup>1</sup> H NMR	(300 MHz, acetone-d <sub>6</sub> ) δ/ppm: 7.9-8.15 (m)	[1]
<sup>13</sup> C NMR	(75 MHz, acetone-d <sub>6</sub> ) δ/ppm: 122.2, 126.0, 128.4, 135.2, 135.6, 140.3, 162.5	[1]
IR	(Nujol, cm <sup>-1</sup> ): 3524 and 3384 (broad, OH from water of hydration), 1701 (C=O)	[1]
Mass Spec.	(m/z (%)), FAB: 310 (100); EI: 183 (97), 128 (56), 127 (31), 120 (52), 104 (26), 92 (36), 76 (100)	[1]

## Experimental Protocols

Detailed methodologies for the synthesis of **N-Iodosaccharin** and its application in electrophilic iodination are provided below. These protocols are based on established literature procedures.

[1]

## Synthesis of N-Iodosaccharin

The preparation of **N-Iodosaccharin** is achieved through a two-step process starting from the sodium salt of saccharin.[1] The first step involves the synthesis of the silver salt of saccharin, followed by its reaction with iodine.

### Step 1: Preparation of Silver Salt of Saccharin

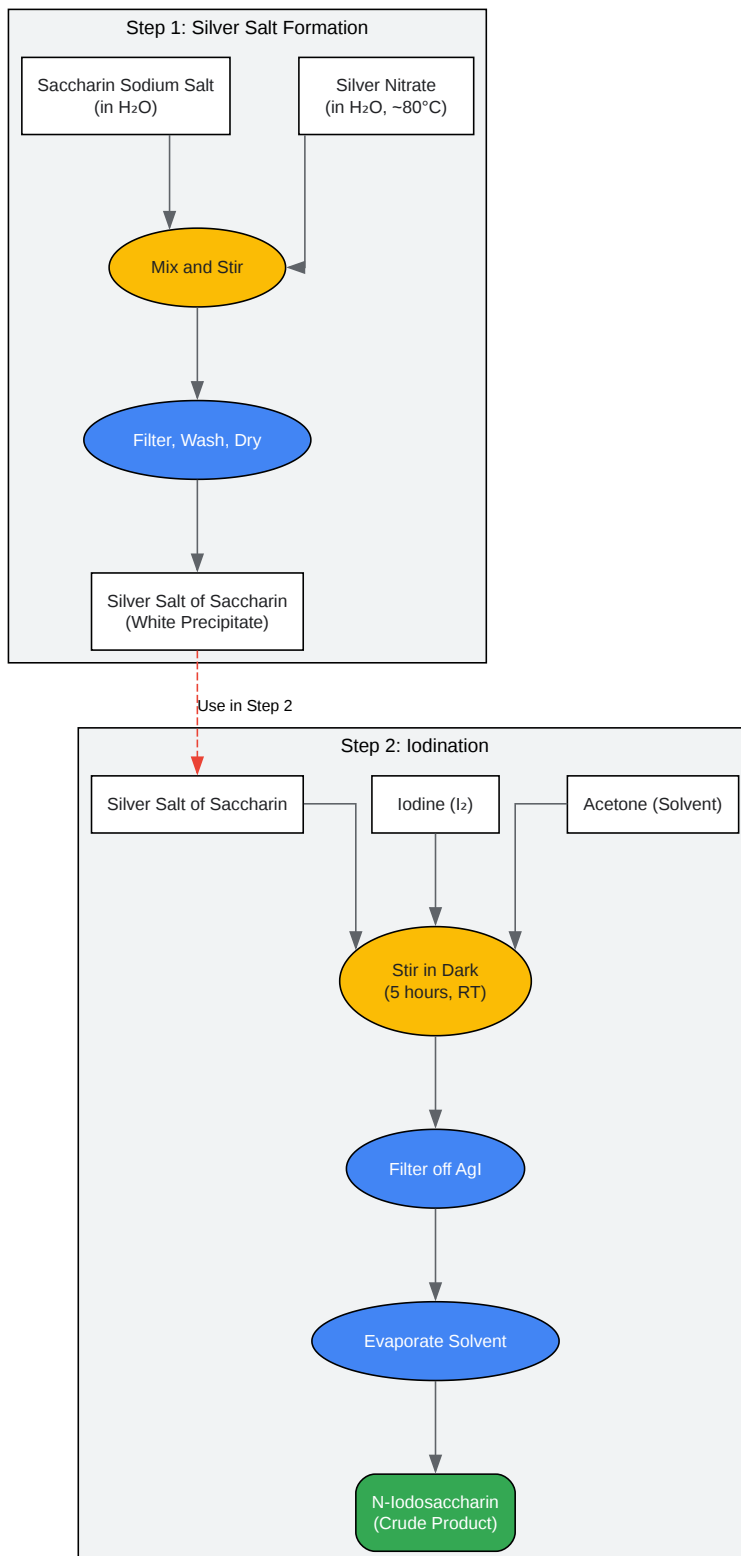
- Dissolve 8.50 g (50 mmol) of silver nitrate in 50 mL of water and heat the solution to approximately 80 °C.
- In a separate flask, dissolve 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of water.

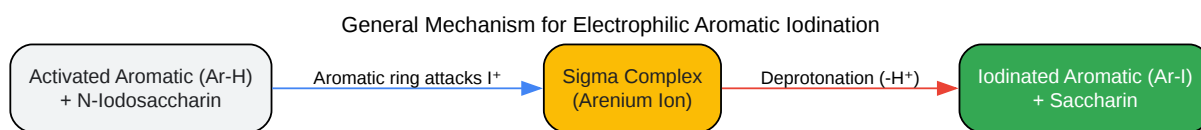
- Add the saccharin salt solution dropwise to the hot silver nitrate solution with constant stirring.
- A white precipitate of the silver salt of saccharin will form. Filter the precipitate.
- Wash the collected solid with water and then with acetone.
- Dry the solid in the air to obtain the silver salt of saccharin (yields are typically around 99%).  
[\[1\]](#)

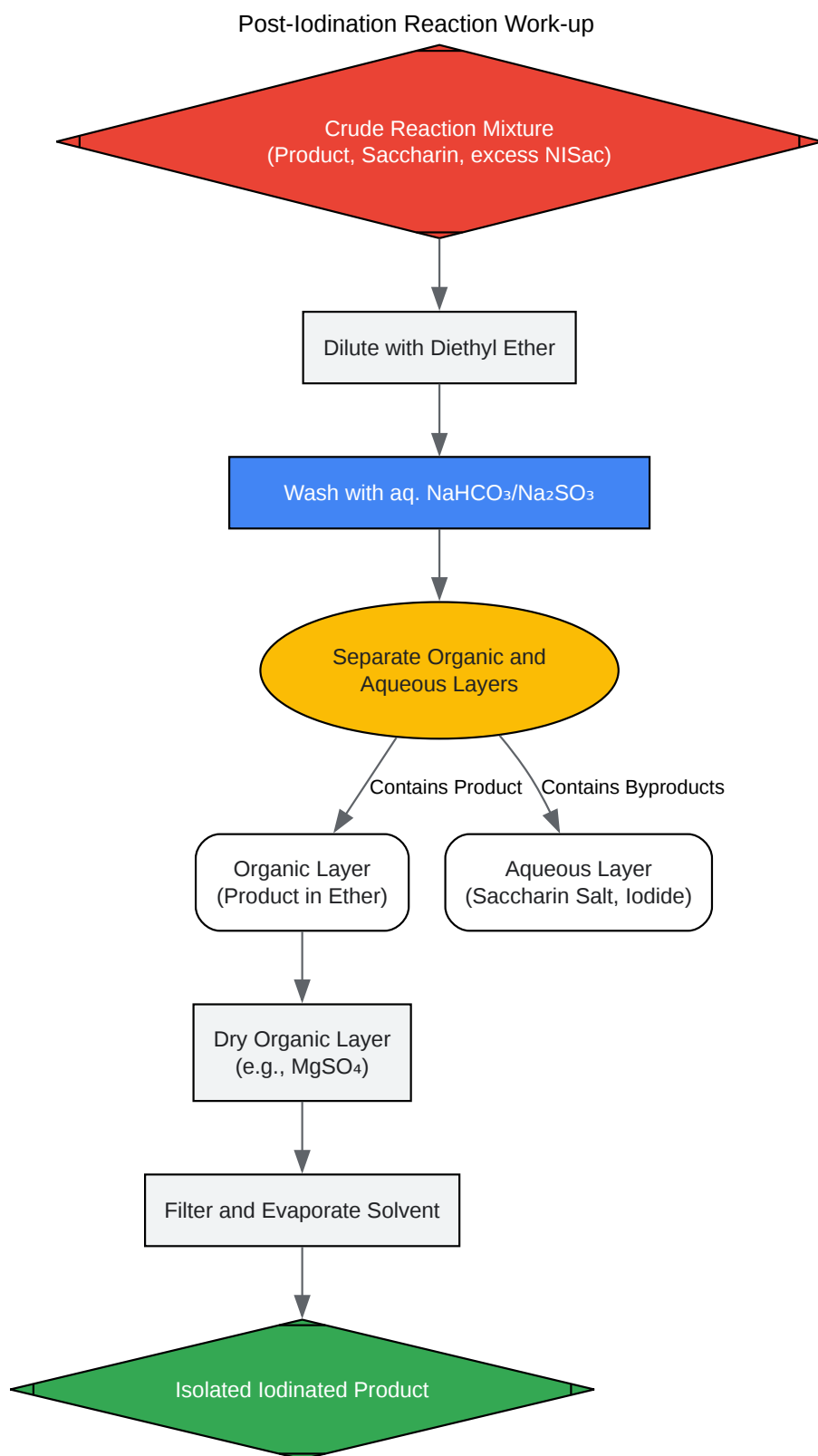
#### Step 2: Synthesis of **N-Iodosaccharin**

- In a flask protected from light, combine 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine.
- Add 50 mL of acetone to the flask.
- Stir the mixture at room temperature in the dark for 5 hours.
- During the reaction, a precipitate of silver iodide (AgI) will form. Remove the AgI by filtration.
- Evaporate the filtrate under reduced pressure to yield the crude **N-Iodosaccharin** product. The crude product is typically 98-99% pure as a monohydrate and can be used for most applications without further purification.[\[1\]](#)
- For analytical samples, recrystallize from a THF-hexane mixture to obtain pale yellow crystals.[\[1\]](#)

## Synthesis Workflow for N-Iodosaccharin







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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